molecular formula C19H26N6O B066150 (S)-Seliciclib CAS No. 186692-45-5

(S)-Seliciclib

Cat. No. B066150
M. Wt: 354.4 g/mol
InChI Key: BTIHMVBBUGXLCJ-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Seliciclib, also known as CYC202 or R-roscovitine, is a cyclin-dependent kinase (CDK) inhibitor that competes for the ATP binding site on the kinase. It exhibits significant activity against CDK2/cyclin E, CDK7/cyclin H, and CDK9/cyclin T. Its mechanism of action involves the induction of apoptosis across all phases of the cell cycle in tumor cell lines, reduction of tumor growth in xenograft models, and is currently under phase II clinical trials for its efficacy in treating multiple myeloma and other cancers. Seliciclib operates by inhibiting RNA polymerase II-dependent transcription, leading to down-regulation of short-lived mRNA and protein levels of key regulatory and anti-apoptotic factors, such as Mcl-1, crucial for cell survival, thereby disrupting the balance between cell survival and apoptosis (Maccallum et al., 2005).

Synthesis Analysis

The synthesis of Seliciclib and its derivatives focuses on improving potency, metabolic stability, aqueous solubility, and anti-proliferative activity. Novel derivatives designed for enhanced CDK9 inhibition and selectivity have been developed, indicating a refined approach towards optimizing Seliciclib's therapeutic efficacy, particularly for cancer therapy. These efforts emphasize modifications on the purine structure of Seliciclib, aiming for compounds with lower metabolic clearance, higher solubility, and more pronounced cytotoxicity in cancer cells (Alsfouk et al., 2021).

Molecular Structure Analysis

Seliciclib is a trisubstituted purine inhibitor of CDKs. Its molecular structure is key to its function, allowing it to inhibit multiple CDKs by competing for ATP binding sites. This broad inhibitory activity is crucial for its ability to induce cell cycle arrest and apoptosis in cancer cells. The specificity and efficacy of Seliciclib are closely tied to its molecular architecture, which facilitates its interaction with CDKs and subsequent inhibition of cellular proliferation processes (Green et al., 2009).

Chemical Reactions and Properties

Seliciclib's chemical properties, including its interactions with ATP-binding sites of CDKs and its role in inhibiting RNA polymerase II-dependent transcription, are central to its mechanism of action. These interactions lead to alterations in cell cycle progression and induction of apoptosis. The chemical reactivity of Seliciclib, particularly its ability to inhibit key cellular kinases, underpins its therapeutic potential in targeting cancer cells by disrupting critical cellular processes necessary for their growth and survival (Rajnai et al., 2010).

Physical Properties Analysis

Seliciclib's physical properties, including its oral bioavailability and metabolic profile, significantly influence its pharmacokinetic behavior and therapeutic efficacy. Studies on Seliciclib's metabolism reveal rapid conversion to various metabolic species, with a significant elimination route being glucuronidation. Understanding these properties is essential for optimizing dosage regimens and minimizing potential drug-drug interactions, thus enhancing Seliciclib's clinical utility (Mcclue & Stuart, 2008).

Chemical Properties Analysis

The inhibition of CDKs by Seliciclib, through competition at ATP binding sites, underscores its chemical interaction mechanism. This inhibition leads to a cascade of effects culminating in cell cycle arrest and apoptosis. Seliciclib's chemical interactions with CDKs disrupt the phosphorylation of critical proteins involved in cell cycle progression and survival, illustrating the drug's potent anti-cancer activity. Its ability to target CDKs highlights the importance of chemical properties in determining Seliciclib's therapeutic profile and its potential in cancer treatment (Seliciclib, 2020).

Scientific Research Applications

  • Induction of Cell Death in Multiple Myeloma : Seliciclib has been shown to induce cell death in multiple myeloma cells by inhibiting RNA polymerase II-dependent transcription and down-regulating Mcl-1, an antiapoptotic factor crucial for the survival of various cell types including multiple myeloma (Maccallum et al., 2005).

  • Clinical Trials in Advanced Malignancies : A Phase I evaluation revealed that seliciclib causes cell cycle changes and apoptosis in cancer cells. The study defined its toxicity profile, maximum tolerated dose, and recommended phase II dose (le Tourneau et al., 2010).

  • In Vitro and In Vivo Metabolism : The metabolism of seliciclib was examined, showing rapid metabolism to various species, including a carboxylate previously identified in urine. It also indicated the potential for drug-drug interactions in clinical settings (McClue & Stuart, 2008).

  • Treatment of Nasopharyngeal Carcinoma : Seliciclib demonstrated efficacy in treating nasopharyngeal carcinoma by causing cytotoxicity, inducing apoptosis and cell cycle arrest, and reducing Mcl-1 mRNA and protein levels (Hui et al., 2009).

  • Treatment in Rheumatoid Arthritis : A Phase 1b trial explored seliciclib's effects on synovial fibroblast proliferation in patients with active rheumatoid arthritis, establishing its maximum tolerated dose and evaluating safety and pharmacokinetics (Pratt et al., 2021).

  • Activity in Diffuse Large B-cell Lymphomas : Seliciclib showed in vitro activity in diffuse large B-cell lymphomas, suggesting its potential as a therapeutic agent for this type of lymphoma (Lacrima et al., 2007).

  • Synergistic Effects with ErbB-Targeting Agents : Research indicated that seliciclib could synergize with agents targeting ErbB receptors, suggesting potential for expanded use in tumors with wild-type or mutant EGFR (Fleming et al., 2008).

  • Circadian Clock Induction in Cancer Therapy : Seliciclib was found to induce circadian clock expression patterns in tumor cells, potentially improving antitumor activity through coordination of clock gene expression (Iurisci et al., 2006).

properties

IUPAC Name

(2S)-2-[[6-(benzylamino)-9-propan-2-ylpurin-2-yl]amino]butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6O/c1-4-15(11-26)22-19-23-17(20-10-14-8-6-5-7-9-14)16-18(24-19)25(12-21-16)13(2)3/h5-9,12-13,15,26H,4,10-11H2,1-3H3,(H2,20,22,23,24)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTIHMVBBUGXLCJ-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101133475
Record name (2S)-2-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101133475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Seliciclib

CAS RN

186692-45-5
Record name (2S)-2-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=186692-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Seliciclib, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186692455
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S)-2-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101133475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SELICICLIB, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C43G94891
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Seliciclib
Reactant of Route 2
Reactant of Route 2
(S)-Seliciclib
Reactant of Route 3
Reactant of Route 3
(S)-Seliciclib
Reactant of Route 4
Reactant of Route 4
(S)-Seliciclib
Reactant of Route 5
Reactant of Route 5
(S)-Seliciclib
Reactant of Route 6
Reactant of Route 6
(S)-Seliciclib

Citations

For This Compound
6
Citations
IT Aldoss, T Tashi, AK Ganti - Expert opinion on investigational …, 2009 - Taylor & Francis
Cyclins and cyclin-dependent kinases (CDK) form a key part of the regulatory proteins that govern the cell cycle. Aberrancy in their function can lead to uncontrolled growth and …
Number of citations: 61 www.tandfonline.com
L Osherovich - Science-Business eXchange, 2008 - researchgate.net
Of the 11 known cyclin-dependent kinases, about half have long been the focus of cancer drug developers because they are involved in controlling cell-cycle progression, which goes …
Number of citations: 6 www.researchgate.net
J Molinsky, M Klanova, M Koc, L Beranova… - Leukemia & …, 2013 - Taylor & Francis
Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) is a death ligand with selective antitumor activity. However, many primary tumors are TRAIL resistant. Previous studies …
Number of citations: 19 www.tandfonline.com
FA Belibi, CL Edelstein - Expert opinion on investigational drugs, 2010 - Taylor & Francis
Importance of the field: Autosomal dominant (AD) polycystic kidney disease (PKD) is the most common life-threatening hereditary disorder. There is currently no therapy that slows or …
Number of citations: 64 www.tandfonline.com
N Korzeniewski, M Hohenfellner… - Expert opinion on …, 2013 - Taylor & Francis
Introduction: Cancer initiation and propagation is not possible without cell division. Besides microtubules, which are targeted by taxanes as part of a number of standard chemotherapy …
Number of citations: 45 www.tandfonline.com
C Cain - Science-Business eXchange, 2014 - Springer
A Harvard Medical School team has found a cyclin dependent kinase 7 inhibitor that covalently binds a cysteine outside the enzyme's kinase domain and suppresses leukemia in mice. …
Number of citations: 2 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.